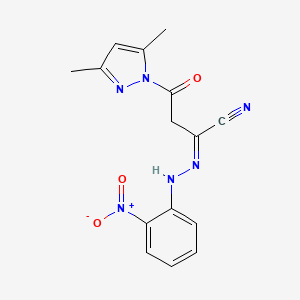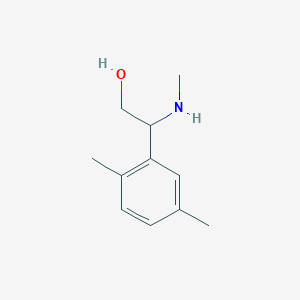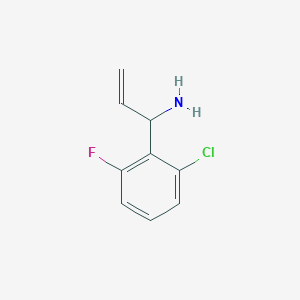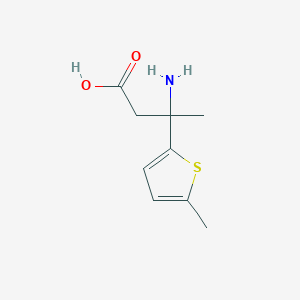![molecular formula C11H16N4S B13058536 N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058536.png)
N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine is a chemical compound with the molecular formula C11H16N4S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-D]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine . For N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine, the specific synthetic route involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .
Industrial Production Methods
Industrial production methods for thieno[3,2-D]pyrimidine derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key steps include the preparation of intermediate compounds, cyclization reactions, and purification processes to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiol or amine derivatives .
Aplicaciones Científicas De Investigación
N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
Thieno[3,2-D]pyrimidin-4-ones: These compounds have similar structures but differ in their functional groups and biological activities.
Thieno[3,4-B]pyridine derivatives: These compounds have a different ring structure but share some common synthetic routes and applications.
N4-Alkyl-N2-phenyl-pyrrolo[3,2-D]pyrimidine-2,4-diamine derivatives: These compounds have similar core structures but differ in their substituents and biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C11H16N4S |
|---|---|
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
4-N-pentan-2-ylthieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H16N4S/c1-3-4-7(2)13-10-9-8(5-6-16-9)14-11(12)15-10/h5-7H,3-4H2,1-2H3,(H3,12,13,14,15) |
Clave InChI |
JWMVJOXAALGCNQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)NC1=NC(=NC2=C1SC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


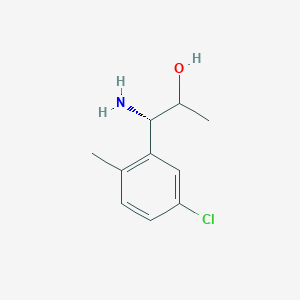
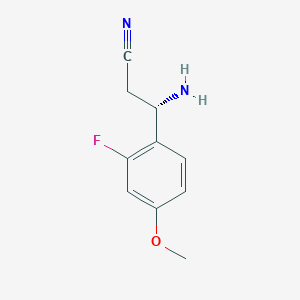
![5-Methyl-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13058463.png)
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminomethanesulfonate](/img/structure/B13058466.png)
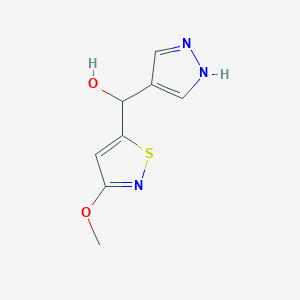
![1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13058470.png)
![(3R)-3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13058471.png)

